molecular formula C41H46N2O18 B12769903 Alanine, N-((5-((4,6-dideoxy-4-(methylamino)-3-O-beta-D-xylopyranosyl-beta-D-galactopyranosyl)oxy)-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxobenzo(a)naphthacen-2-yl)carbonyl)-2-methyl-, (5S-trans)- CAS No. 148677-00-3

Alanine, N-((5-((4,6-dideoxy-4-(methylamino)-3-O-beta-D-xylopyranosyl-beta-D-galactopyranosyl)oxy)-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxobenzo(a)naphthacen-2-yl)carbonyl)-2-methyl-, (5S-trans)-

Cat. No.: B12769903
CAS No.: 148677-00-3
M. Wt: 854.8 g/mol
InChI Key: MPVQNYCHQJJGIF-CLTGSWEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alanine, N-((5-((4,6-dideoxy-4-(methylamino)-3-O-beta-D-xylopyranosyl-beta-D-galactopyranosyl)oxy)-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxobenzo(a)naphthacen-2-yl)carbonyl)-2-methyl-, (5S-trans)- is a complex organic compound It is characterized by its intricate molecular structure, which includes multiple hydroxyl groups, a methoxy group, and a methylamino group

Properties

CAS No.

148677-00-3

Molecular Formula

C41H46N2O18

Molecular Weight

854.8 g/mol

IUPAC Name

2-methyl-2-[[(5S,6S)-1,6,9,14-tetrahydroxy-5-[(2S,3R,4S,5S,6R)-3-hydroxy-6-methyl-5-(methylamino)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid

InChI

InChI=1S/C41H46N2O18/c1-12-7-18-24(31(50)21(12)37(54)43-41(3,4)40(55)56)23-16(10-17-25(32(23)51)28(47)15-8-14(57-6)9-19(44)22(15)27(17)46)29(48)35(18)60-39-34(53)36(26(42-5)13(2)59-39)61-38-33(52)30(49)20(45)11-58-38/h7-10,13,20,26,29-30,33-36,38-39,42,44-45,48-53H,11H2,1-6H3,(H,43,54)(H,55,56)/t13-,20-,26+,29+,30+,33-,34-,35+,36+,38+,39+/m1/s1

InChI Key

MPVQNYCHQJJGIF-CLTGSWEDSA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)NC

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)NC

Origin of Product

United States

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